Methyl-GAG pamoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-GAG pamoate involves the reaction of methylglyoxal-bis-guanylhydrazone with pamoic acid. The phenolic functions of pamoic acid play a crucial role in the composition of the final product . The reaction typically requires controlled conditions to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include steps such as purification, crystallization, and quality control to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-GAG pamoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Methyl-GAG pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.
Biology: Investigated for its interactions with biological molecules and potential as a biochemical tool.
Mechanism of Action
The mechanism of action of methyl-GAG pamoate involves its ability to inhibit polyamine synthesis by targeting specific enzymes involved in this pathway. This inhibition disrupts the cellular processes that rely on polyamines, leading to the compound’s antitumor effects . The molecular targets and pathways involved include S-adenosyl-methionine decarboxylase and other enzymes critical for polyamine biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrantel Pamoate: Although not structurally similar, it shares the pamoate component and is used as an anthelmintic agent.
Uniqueness
Methyl-GAG pamoate is unique due to its specific combination of methylglyoxal-bis-guanylhydrazone and pamoic acid, which enhances its stability and efficacy.
Properties
CAS No. |
18186-55-5 |
---|---|
Molecular Formula |
C28H28N8O6 |
Molecular Weight |
572.6 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C23H16O6.C5H12N8/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-3(11-13-5(8)9)2-10-12-4(6)7/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2H,1H3,(H4,6,7,12)(H4,8,9,13)/b;10-2+,11-3+ |
InChI Key |
SPVOILUIOYZRLD-CWPRPSLWSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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